molecular formula C8H8INO3 B1344298 2-Ethoxy-5-iodonicotinic acid CAS No. 335078-07-4

2-Ethoxy-5-iodonicotinic acid

Cat. No.: B1344298
CAS No.: 335078-07-4
M. Wt: 293.06 g/mol
InChI Key: DHVUWACWJRDVBQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodonicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethoxy group at the 2-position and an iodine atom at the 5-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-iodonicotinic acid typically involves the iodination of 2-ethoxy-nicotinic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Ethoxy-5-iodonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to enzyme dysfunction.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-iodonicotinic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, the compound can disrupt the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Comparison with Similar Compounds

  • 2-Ethoxy-5-bromonicotinic acid
  • 2-Ethoxy-5-chloronicotinic acid
  • 2-Ethoxy-5-fluoronicotinic acid

Comparison: 2-Ethoxy-5-iodonicotinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom also enhances the compound’s ability to participate in certain types of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-ethoxy-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVUWACWJRDVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627324
Record name 2-Ethoxy-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335078-07-4
Record name 2-Ethoxy-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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